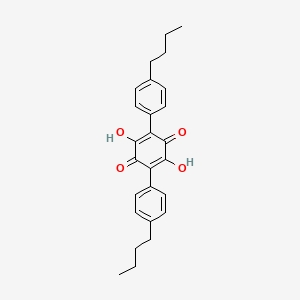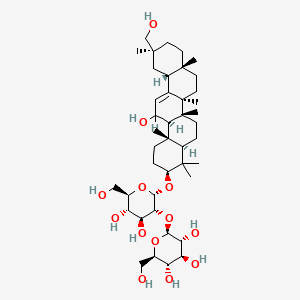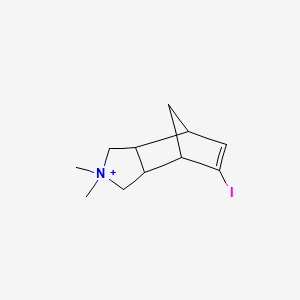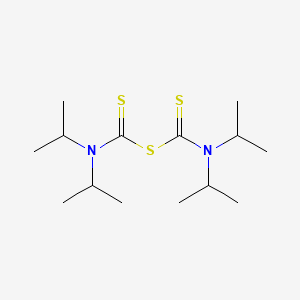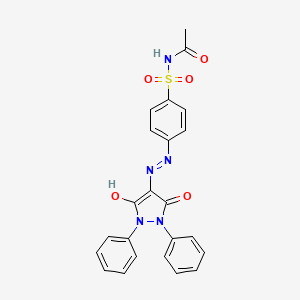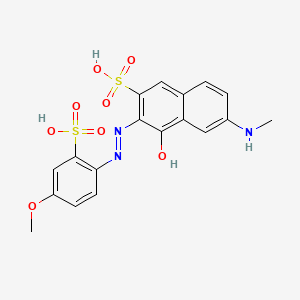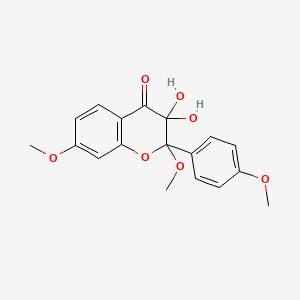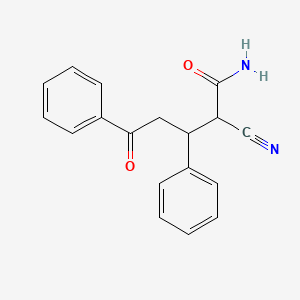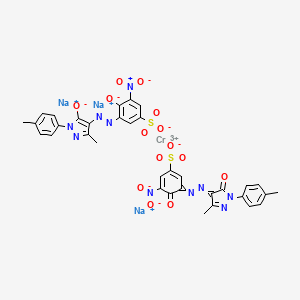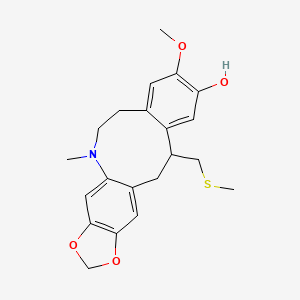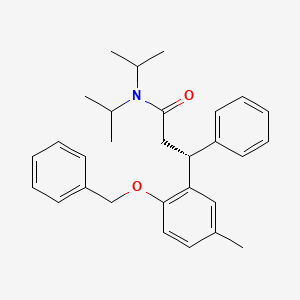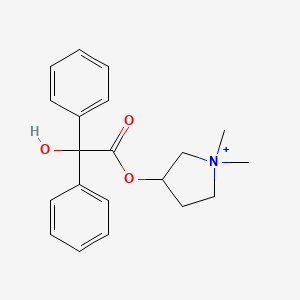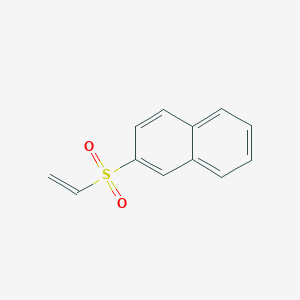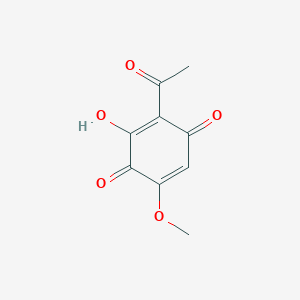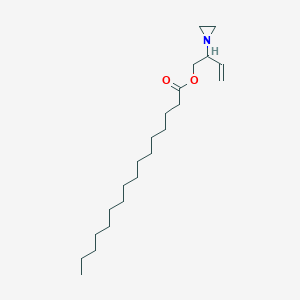
2-(Aziridin-1-yl)but-3-en-1-yl hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 528716 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 528716 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. Common synthetic routes include:
Condensation Reactions: These reactions often involve the combination of smaller molecules to form the larger NSC 528716 molecule. Specific reagents and catalysts are used to facilitate these reactions.
Oxidation and Reduction Reactions: These reactions are crucial in modifying the functional groups of the precursor molecules to achieve the desired structure of NSC 528716.
Purification Steps: After the initial synthesis, the compound undergoes purification processes such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of NSC 528716 is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves:
Batch Processing: This method involves producing the compound in large batches, ensuring that each batch meets the required specifications.
Continuous Flow Processing: This method allows for the continuous production of NSC 528716, which can be more efficient and cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 528716 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, which can alter the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can modify the compound’s reactivity and stability.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents used in reactions with NSC 528716 include potassium permanganate and hydrogen peroxide.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Catalysts such as palladium on carbon or platinum are often used to facilitate reactions involving NSC 528716.
Major Products Formed
The major products formed from reactions involving NSC 528716 depend on the specific reaction conditions and reagents used
Applications De Recherche Scientifique
NSC 528716 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: NSC 528716 is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit certain biological pathways involved in disease.
Industry: NSC 528716 is used in the development of new materials and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of NSC 528716 involves its interaction with specific molecular targets within biological systems. These interactions can include:
Binding to Enzymes: NSC 528716 can bind to specific enzymes, inhibiting their activity and altering biological pathways.
Modulation of Receptor Activity: The compound can interact with cellular receptors, modulating their activity and affecting cellular signaling pathways.
Alteration of Gene Expression: NSC 528716 can influence the expression of certain genes, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
NSC 528716 is unique compared to other similar compounds due to its specific chemical structure and properties. Similar compounds include:
NSC 125973: This compound shares some structural similarities with NSC 528716 but has different functional groups that alter its reactivity and applications.
NSC 181339-01: Another related compound, NSC 181339-01, has distinct properties that make it suitable for different applications compared to NSC 528716.
Propriétés
Numéro CAS |
5206-36-0 |
|---|---|
Formule moléculaire |
C22H41NO2 |
Poids moléculaire |
351.6 g/mol |
Nom IUPAC |
2-(aziridin-1-yl)but-3-enyl hexadecanoate |
InChI |
InChI=1S/C22H41NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22(24)25-20-21(4-2)23-18-19-23/h4,21H,2-3,5-20H2,1H3 |
Clé InChI |
UIKXJDPQDJJTPN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(C=C)N1CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


